4-Chloro-3-hydrazinylpyridine
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Overview
Description
“4-Chloro-3-hydrazinylpyridine” is a chemical compound that is part of the pyridine and hydrazine families . It is a derivative of pyridine, which is an important nitrogen-containing heterocycle with various bioactivities .
Synthesis Analysis
The synthesis of “4-Chloro-3-hydrazinylpyridine” involves reacting 2,3-Dichloropyridine (DCP) with an aqueous solution of hydrazine hydrate at a temperature between 50 to 110°C . This reaction is carried out in a non-polar aprotic acid .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-hydrazinylpyridine” was studied using X-ray diffraction and 1H NMR . The crystals are monoclinic, space group p21/c with a = 11.6276 (14), b = 3.8924 (5), c = 13.9558 (17) Å, α = 90.00, β = 103.447 (6), γ = 90.00º, V = 614.31 (13)Å3, Z = 4, F (000) = 296, Dc = 1.552g/cm3, μ = 0.52 cm-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-hydrazinylpyridine” include a molecular weight of 143.58 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis and Structural Studies
4-Chloro-3-hydrazinylpyridine serves as an intermediate in the synthesis of various chemical compounds. Its reactivity with different chemical agents leads to the formation of new molecules with potential applications in materials science and catalysis. For instance, it has been used in the synthesis of cyclometalated complexes of iridium(III) featuring functionalized 2,2‘-bipyridines. These complexes exhibit interesting photophysical and redox properties, making them candidates for applications in light-emitting devices and as catalysts in redox reactions (Neve et al., 1999).
Catalysis and Material Science
The compound has been involved in the preparation of materials with luminescent properties, such as the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which has shown potential for mitochondrial targeting in fluorescence microscopy. This application highlights the role of 4-Chloro-3-hydrazinylpyridine derivatives in developing novel imaging agents for biological research (Amoroso et al., 2008).
Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of 4-Chloro-3-hydrazinylpyridine have been synthesized and evaluated for their biological activities. For instance, novel indolylpyridazinone derivatives expected to exhibit antibacterial activity have been synthesized, showcasing the utility of 4-Chloro-3-hydrazinylpyridine in the development of new antimicrobial agents (Abubshait, 2007).
Future Directions
properties
IUPAC Name |
(4-chloropyridin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-3-5(4)9-7/h1-3,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLSWPWHGSLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydrazinylpyridine |
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